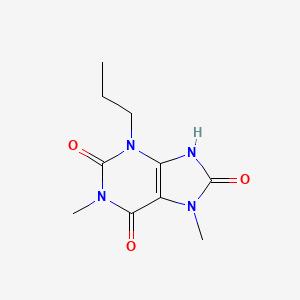
1,7-dimethyl-3-propyl-9H-purine-2,6,8-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,7-dimethyl-3-propyl-9H-purine-2,6,8-trione is a chemical compound with the molecular formula C10H14N4O3. It is a derivative of purine, a heterocyclic aromatic organic compound. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-dimethyl-3-propyl-9H-purine-2,6,8-trione typically involves the alkylation of the corresponding purine derivative. One common method includes the reaction of 1,7-dimethylxanthine with propyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
1,7-dimethyl-3-propyl-9H-purine-2,6,8-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted purine derivatives, which can have different functional groups attached to the purine ring, altering their chemical and physical properties.
科学的研究の応用
1,7-dimethyl-3-propyl-9H-purine-2,6,8-trione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex purine derivatives.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a chemical intermediate in various industrial processes.
作用機序
The mechanism of action of 1,7-dimethyl-3-propyl-9H-purine-2,6,8-trione involves its interaction with specific molecular targets. It can bind to purine receptors and enzymes, modulating their activity. The compound’s effects are mediated through pathways involving cyclic nucleotides and other signaling molecules, leading to various physiological responses.
類似化合物との比較
Similar Compounds
Caffeine (1,3,7-trimethylxanthine): A well-known stimulant with a similar purine structure.
Theobromine (3,7-dimethylxanthine): Found in chocolate, it has mild stimulant effects.
Theophylline (1,3-dimethylxanthine): Used in the treatment of respiratory diseases.
Uniqueness
1,7-dimethyl-3-propyl-9H-purine-2,6,8-trione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike caffeine and theobromine, it has a propyl group at the 3-position, which can influence its interaction with biological targets and its overall pharmacokinetic profile.
特性
CAS番号 |
223444-24-4 |
|---|---|
分子式 |
C10H14N4O3 |
分子量 |
238.24 g/mol |
IUPAC名 |
1,7-dimethyl-3-propyl-9H-purine-2,6,8-trione |
InChI |
InChI=1S/C10H14N4O3/c1-4-5-14-7-6(12(2)9(16)11-7)8(15)13(3)10(14)17/h4-5H2,1-3H3,(H,11,16) |
InChIキー |
GKGDVDPAKWULQH-UHFFFAOYSA-N |
正規SMILES |
CCCN1C2=C(C(=O)N(C1=O)C)N(C(=O)N2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



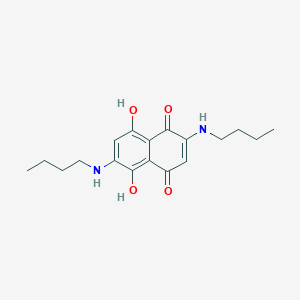



![N-(4-Aminobutyl)-N-(3-aminopropyl)-N'-[(3beta,5alpha)-cholestan-3-yl]urea](/img/structure/B14260028.png)

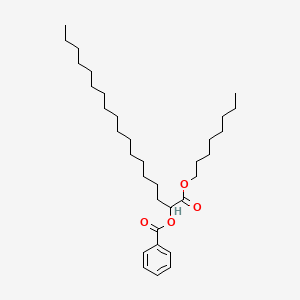

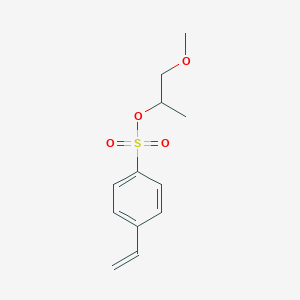
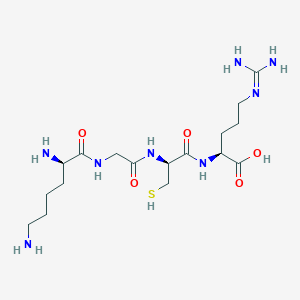
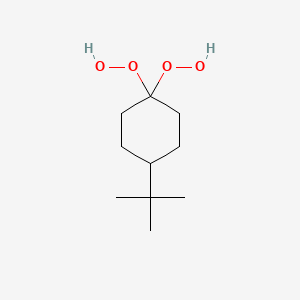

![3-({2-[(2-Ethylhexyl)oxy]ethoxy}carbonyl)benzene-1,2-dicarboxylate](/img/structure/B14260075.png)
